
1-(Naphthalen-1-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)cyclopropan-1-ol is an organic compound with the molecular formula C13H12O It features a cyclopropane ring attached to a naphthalene moiety, with a hydroxyl group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with naphthalene in the presence of a strong base, such as sodium hydride, followed by hydrolysis to yield the desired product. Another method involves the cyclopropanation of naphthalene using diazomethane or similar reagents, followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using amination reagents.
Major Products
Oxidation: Naphthalen-1-ylcyclopropanone or naphthalen-1-ylcyclopropanoic acid.
Reduction: Naphthalen-1-ylcyclopropane.
Substitution: Naphthalen-1-ylcyclopropyl halides or naphthalen-1-ylcyclopropylamines.
Scientific Research Applications
1-(Naphthalen-1-yl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the naphthalene moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate cellular signaling pathways, enzyme activity, and other biological processes.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)ethanol: Similar structure but with an ethyl group instead of a cyclopropane ring.
1-(Naphthalen-1-yl)propan-1-ol: Similar structure but with a propyl group instead of a cyclopropane ring.
1-(Naphthalen-1-yl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12O |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-naphthalen-1-ylcyclopropan-1-ol |
InChI |
InChI=1S/C13H12O/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2 |
InChI Key |
OAPLMTZWZRQFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
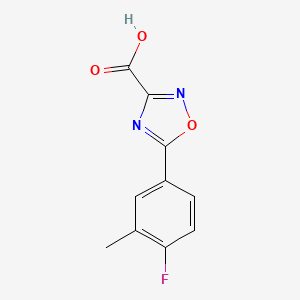

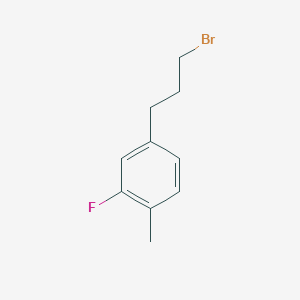
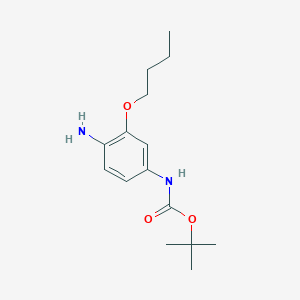

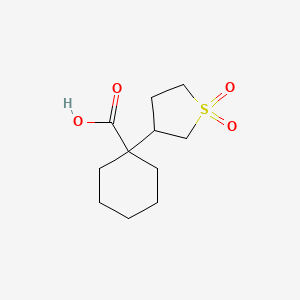

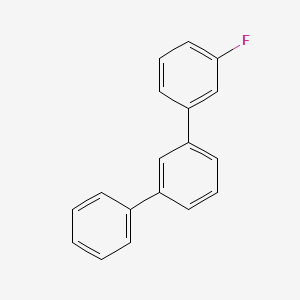

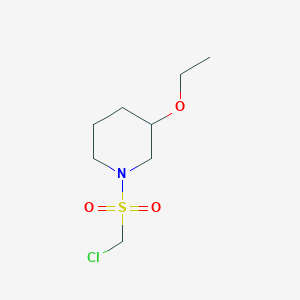
![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)
